molecular formula C24H20N2O4 B11491500 Methyl 2-benzyl-7-[(phenylacetyl)amino]-1,3-benzoxazole-5-carboxylate

Methyl 2-benzyl-7-[(phenylacetyl)amino]-1,3-benzoxazole-5-carboxylate

Cat. No.: B11491500
M. Wt: 400.4 g/mol
InChI Key: WOOSPQJIPMAOTF-UHFFFAOYSA-N
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Description

METHYL 2-BENZYL-7-(2-PHENYLACETAMIDO)-1,3-BENZOXAZOLE-5-CARBOXYLATE is a complex organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by its unique structure, which includes a benzyl group, a phenylacetamido group, and a carboxylate ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of METHYL 2-BENZYL-7-(2-PHENYLACETAMIDO)-1,3-BENZOXAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by condensing 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Attachment of the Phenylacetamido Group: The phenylacetamido group can be attached through an amide bond formation reaction, typically using phenylacetic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

METHYL 2-BENZYL-7-(2-PHENYLACETAMIDO)-1,3-BENZOXAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as the amide or ester.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylacetamido groups, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Lewis acids, bases), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

METHYL 2-BENZYL-7-(2-PHENYLACETAMIDO)-1,3-BENZOXAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of METHYL 2-BENZYL-7-(2-PHENYLACETAMIDO)-1,3-BENZOXAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity. In cancer research, it may act by interfering with cell proliferation pathways or inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

METHYL 2-BENZYL-7-(2-PHENYLACETAMIDO)-1,3-BENZOXAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:

    METHYL 2-BENZYL-7-(2-ACETAMIDO)-1,3-BENZOXAZOLE-5-CARBOXYLATE: This compound has an acetamido group instead of a phenylacetamido group, which may result in different biological activities and chemical reactivity.

    METHYL 2-BENZYL-7-(2-PHENYLACETAMIDO)-1,3-BENZOXAZOLE-6-CARBOXYLATE: The position of the carboxylate group is different, which can affect the compound’s overall properties and interactions.

    METHYL 2-BENZYL-7-(2-PHENYLACETAMIDO)-1,3-BENZOXAZOLE-5-SULFONATE: The presence of a sulfonate group instead of a carboxylate group can significantly alter the compound’s solubility and reactivity.

Properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

methyl 2-benzyl-7-[(2-phenylacetyl)amino]-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C24H20N2O4/c1-29-24(28)18-14-19(25-21(27)12-16-8-4-2-5-9-16)23-20(15-18)26-22(30-23)13-17-10-6-3-7-11-17/h2-11,14-15H,12-13H2,1H3,(H,25,27)

InChI Key

WOOSPQJIPMAOTF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)NC(=O)CC3=CC=CC=C3)OC(=N2)CC4=CC=CC=C4

Origin of Product

United States

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